[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate
Overview
Description
[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate, also known as (+)-α-tocopherol 2-acetate, is a natural product derived from vitamin E. It is a chiral compound that has been studied for its biological properties and potential applications in pharmaceuticals and drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (+)-α-tocopherol 2-acetate.
Scientific Research Applications
Alkaloid Research
Research involving similar compounds, such as those derived from Lobelia siphilitica and Hippobroma longiflora, identified new alkaloids with structures related to (1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl acetate. These studies provide insights into the chemical diversity and potential applications of these alkaloids in various scientific fields (Kesting et al., 2009).
Marine Fungus Derivatives
Research on marine fungus Penicillium sp. led to the discovery of compounds structurally similar to (1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl acetate, highlighting the potential of marine sources in discovering new chemical entities with varied applications (Wu et al., 2010).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as Benzotriazol-1-yl 4,6-di-O-acetyl-2,3-dideoxy-α-d-erythro-hex-2-enpyranoside, provide essential data for understanding the chemical properties and potential applications in various scientific fields (Low et al., 2003).
Antibacterial Activity
Research on Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, a compound with structural similarity, demonstrated its antibacterial properties, suggesting potential applications in developing new antibacterial agents (Karai et al., 2018).
Crystallography and Synthesis
Crystallographic analysis and synthetic routes of related compounds are crucial for understanding their chemical behavior and potential applications in materials science or drug development (Zukerman-Schpector et al., 2015).
properties
IUPAC Name |
[(1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3/t14-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQHRYXJBODPH-OIISXLGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Goniodiol diacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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